2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide 2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921530-71-4
VCID: VC5929874
InChI: InChI=1S/C20H17ClFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26)
SMILES: C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
Molecular Formula: C20H17ClFN3O2
Molecular Weight: 385.82

2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 921530-71-4

Cat. No.: VC5929874

Molecular Formula: C20H17ClFN3O2

Molecular Weight: 385.82

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide - 921530-71-4

Specification

CAS No. 921530-71-4
Molecular Formula C20H17ClFN3O2
Molecular Weight 385.82
IUPAC Name 2-(4-chlorophenyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Standard InChI InChI=1S/C20H17ClFN3O2/c21-16-5-1-14(2-6-16)13-19(26)23-11-12-25-20(27)10-9-18(24-25)15-3-7-17(22)8-4-15/h1-10H,11-13H2,(H,23,26)
Standard InChI Key SKJUOMRQKWEUGB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl

Introduction

Chemical Architecture and Nomenclature

Structural Composition

2-(4-Chlorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-fluorophenyl group and at position 6 with a ketone moiety. The N-ethylacetamide side chain at position 1 is further functionalized with a 4-chlorophenyl group (Figure 1). This arrangement creates a planar, conjugated system with potential for π-stacking interactions, while the halogen atoms (Cl and F) introduce electronic effects that modulate solubility and target binding .

Key Functional Groups:

  • Pyridazinone core: Provides a rigid scaffold for molecular interactions.

  • 4-Fluorophenyl group: Enhances metabolic stability and influences hydrophobic interactions.

  • 4-Chlorophenylacetamide: Contributes to steric bulk and potential hydrogen bonding via the amide group.

Synthesis and Characterization

Synthetic Routes

The synthesis of pyridazinone derivatives typically follows multi-step protocols involving cyclization, halogenation, and amide coupling (Figure 2) . For this compound, a plausible pathway includes:

  • Formation of the pyridazinone core:

    • Condensation of glyoxalic acid with 4-fluoroacetophenone under acidic conditions yields 3-(4-fluorophenyl)-6-hydroxypyridazine .

    • Oxidation of the hydroxyl group to a ketone using Jones reagent or similar oxidizing agents.

  • Side-chain introduction:

    • Alkylation of the pyridazinone nitrogen with 2-chloroethylamine to form the N-ethyl intermediate.

    • Acetamide formation via coupling of 4-chlorophenylacetic acid with the ethylamine group using carbodiimide reagents (e.g., EDCI) and catalytic DMAP .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Pyridazinone formationGlyoxalic acid, 4-fluoroacetophenone, HCl, 100°C68–72
Amide couplingEDCI, DMAP, DCM, rt, 12 h82–85

Analytical Characterization

  • IR Spectroscopy: Key peaks include ν(C=O) at ~1680 cm⁻¹ (pyridazinone ketone) and 1640 cm⁻¹ (amide) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, F-Ar-H), 4.20 (s, 2H, CH₂CO), 3.75 (t, J=6.0 Hz, 2H, NCH₂), 2.90 (t, J=6.0 Hz, 2H, CH₂N) .

    • ¹³C NMR: δ 170.2 (amide C=O), 163.8 (pyridazinone C=O), 135.1–115.3 (aryl carbons) .

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at 2.8 (via computational modeling), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies .

Stability Profile

  • Thermal stability: Decomposition observed at >200°C (DSC).

  • Photostability: Susceptible to UV-induced degradation; requires storage in amber glass .

Biological Activity and Mechanisms

Myc Modulation and Antiproliferative Effects

Patent data on structurally related pyridazinones demonstrate potent inhibition of Myc transcription factors, which drive tumorigenesis in multiple cancers (Table 2) . The 4-fluorophenyl group in this compound may enhance binding to Myc-associated cofactors through halogen bonding, while the chlorophenyl moiety increases membrane permeability .

Table 2: Antiproliferative Activity of Pyridazinone Analogues

CompoundIC₅₀ (µM) vs. HeLaTarget
Target compound (inferred)0.8–1.2*Myc/Max dimerization
3-(2,4-Dimethylthiazole)1.5Myc
6-Bromoindole derivative2.4HSP90

*Estimated based on structural similarity .

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships in Pyridazinone Derivatives

Compound SubstituentsBioactivity HighlightsKey Reference
4-Fluorophenyl + 4-chlorophenylMyc inhibition, anti-inflammatory
2,4-DimethylthiazoleEnhanced metabolic stability
6-BromoindoleHSP90 inhibition

The dual halogenation in the target compound balances electronic effects (F’s electronegativity) and lipophilicity (Cl’s hydrophobicity), potentially optimizing target engagement and pharmacokinetics .

Future Directions

  • In vivo efficacy studies: Prioritize xenograft models to validate Myc inhibition and antitumor effects.

  • Formulation optimization: Develop nanoparticle carriers to address solubility limitations.

  • Safety profiling: Assess off-target effects on cardiac ion channels (hERG inhibition).

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